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molecular formula C6H6BrN3O B8279561 5-bromo-N'-hydroxypyridine-3-carboximidamide CAS No. 453565-56-5

5-bromo-N'-hydroxypyridine-3-carboximidamide

Cat. No. B8279561
M. Wt: 216.04 g/mol
InChI Key: CYHQPUQBUYMCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482456B2

Procedure details

A mixture of 3-bromo-5-cyanopyridine (1.0 eq), hydroxylamine hydrochloride (1.5 eq.), K2CO3 (2.1 eq) in ethanol (0.1 M) was stirred at 80° C. for 3 days. The mixture was concentrated, diluted with EtOAc and aqueous NaHCO3. The title compound was isolated by filtration as beige solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]#[N:9])[CH:7]=1.Cl.[NH2:11][OH:12].C([O-])([O-])=O.[K+].[K+]>C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([C:8](=[N:11][OH:12])[NH2:9])[CH:5]=[N:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc and aqueous NaHCO3

Outcomes

Product
Details
Reaction Time
3 d
Name
title compound
Type
product
Smiles
BrC=1C=C(C=NC1)C(N)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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